N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine
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Overview
Description
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyrimidine ring, a furan ring, and a pyridine ring. This compound is a white crystalline substance that is soluble in organic solvents such as chloroform and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target compound . The reaction conditions typically involve the use of a solvent such as toluene and a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, known for their diverse pharmacological properties.
Uniqueness
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine stands out due to its combination of pyrimidine, furan, and pyridine rings, which confer unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-2-7-15-12(4-1)18-10-11-5-6-13(19-11)20-14-16-8-3-9-17-14/h1-9H,10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGFUQPPXNJEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(O2)SC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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